2-Bromo-1-phenylbutan-1-one
Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds involves various methods. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Another synthesis method for 1-bromobutane derivatives involves the reaction of n-butyl alcohol with phosphorus and liquid bromine, using sulfuric acid as a catalyst . These methods suggest that the synthesis of 2-Bromo-1-phenylbutan-1-one could potentially be achieved through similar bromination reactions involving appropriate phenyl and butanone precursors.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex. For example, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was determined using X-ray diffraction, revealing a nearly planar configuration of the central eight atoms of the molecule . Similarly, the structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was established through X-ray diffraction analysis, showing a transconformation of the hydrogen atoms in the C8=C9 bond . These findings indicate that the molecular structure of 2-Bromo-1-phenylbutan-1-one could also be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The reactivity of brominated compounds can be studied through various chemical reactions. For instance, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, showing that it can undergo reduction to the corresponding alcohol and react with primary amines to form heterocycles . Additionally, 1-bromo-4-acyloxybutanes were used in an intramolecular darzens reaction to prepare 2,7-dioxabicyclo[4.1.0] heptanes . These studies suggest that 2-Bromo-1-phenylbutan-1-one may also participate in similar reactions, potentially serving as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a density of 1.31 g/cc at 13°C and undergoes a phase transition at about -114°C . The surface behavior of 1-bromobutane with isomeric butanol mixtures was studied, revealing information about surface tensions and thermodynamic properties . These findings provide a basis for inferring the physical and chemical properties of 2-Bromo-1-phenylbutan-1-one, which may exhibit similar characteristics such as phase behavior and surface activity.
Scientific Research Applications
Molecular Separation and Adsorption
Research has highlighted the use of molecular structures related to 2-Bromo-1-phenylbutan-1-one in separating haloalkane isomers. Specifically, a leggero pillararene derivative BrP[5]L was demonstrated to separate 1-/2-bromoalkane isomers with near-perfect selectivity. This material's amorphous and nonporous features allow it to adsorb certain bromoalkanes from mixtures, with high purity levels achieved, leveraging the thermostability of certain alkane-loaded structures. This innovative approach provides a new dimension to separation techniques in industrial applications (Wu et al., 2022).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of α-hydroxyketones, showcasing the potential of 2-Bromo-1-phenylbutan-1-one derivatives in organic synthesis. The use of a dithiane oxide unit as an asymmetric building block and a modified Sharpless enantioselective sulphur oxidation technique has led to the production of 2-(R)and 2-(S)-hydroxy-1-phenylbutan-1-ones with high enantiomeric excesses. This underlines the chemical's role in intricate synthetic processes that require precise control over molecular configuration (Page, Purdie & Lathbury, 1996).
Pyrolysis and Reaction Kinetics
2-Bromo-1-phenylbutan-1-one and its derivatives have also been a subject of interest in the study of pyrolysis and reaction kinetics. Investigations into the rates of elimination and the unimolecular nature of certain reactions of these compounds have provided valuable insights into their thermal stability and reaction mechanisms. This research is crucial for understanding the behavior of these compounds under high-temperature conditions, with implications for their use in various industrial processes (Chuchani & Dominguez, 1983).
Crystal Structure and Biological Activity
The synthesis and structural analysis of related N-(α-bromoacyl)-α-amino esters provide insights into the crystal structure and potential biological activities of these compounds. Understanding the cytotoxicity, antiinflammatory, and antibacterial activities, alongside the physico-chemical properties, expands the scope of these compounds in pharmaceutical research. Such studies also involve in silico toxicological evaluations to ascertain the safety profile of these compounds for potential therapeutic use (Yancheva et al., 2015).
Safety And Hazards
“2-Bromo-1-phenylbutan-1-one” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . In case of contact with skin or eyes, the affected area should be rinsed with water .
properties
IUPAC Name |
2-bromo-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOJNYNXYLUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995045 | |
Record name | 2-Bromo-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-phenylbutan-1-one | |
CAS RN |
73908-28-8, 877-35-0 | |
Record name | alpha-Bromobutyrophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 877-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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